2-Tosylaniline
Overview
Description
2-Tosylaniline, also known as 2-(p-Toluenesulfonyl)aniline, is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of an aniline moiety. This compound is widely used in organic synthesis due to its ability to act as a protecting group for amines and its involvement in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosylaniline typically involves the tosylation of aniline. The general procedure includes the reaction of aniline with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Reaction Scheme:
Aniline+p-Toluenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Tosylaniline undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of nitrosoaniline or nitroaniline.
Reduction Reactions: Formation of aminotoluenesulfonamide.
Scientific Research Applications
2-Tosylaniline has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Material Science: It is involved in the preparation of polymers and advanced materials with specific properties.
Catalysis: It is used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Tosylaniline primarily involves its role as a protecting group. The tosyl group stabilizes the amine functionality, preventing unwanted side reactions during synthetic processes. The removal of the tosyl group is typically achieved through acidic or basic hydrolysis, regenerating the free amine.
Comparison with Similar Compounds
Similar Compounds
N-Tosylbenzylamine: Similar structure but with a benzyl group instead of an aniline moiety.
N-Tosylmethylamine: Similar structure but with a methyl group instead of an aniline moiety.
N-Tosylphenylalanine: Similar structure but with a phenylalanine moiety instead of an aniline moiety.
Uniqueness
2-Tosylaniline is unique due to its specific structure, which combines the reactivity of aniline with the stabilizing effect of the tosyl group. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability that is not commonly found in other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPAGLKXJILVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277510 | |
Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-33-8 | |
Record name | NSC2693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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